2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c1-8-5-9(3-4-12(8)22-2)11-7-23-16(19-11)20-15(21)10-6-13(17)24-14(10)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDUHAVFTPYFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring is then introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential as a lead compound for developing new anticancer agents by targeting specific pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics or preservatives in food and cosmetic products.
Agricultural Applications
- Pesticide Development : The thiazole moiety in the compound enhances its biological activity against pests. Research into its insecticidal properties could lead to the development of effective pesticides that are less harmful to the environment compared to traditional chemicals.
- Herbicide Potential : The compound's ability to inhibit specific enzymes involved in plant metabolism suggests it could serve as a herbicide. Its selective action could help manage weed populations while minimizing damage to crops.
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and charge transport properties are critical for improving device efficiency.
- Polymer Blends : Incorporating this compound into polymer matrices can enhance mechanical and thermal properties, making it useful in developing advanced materials for various industrial applications.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of thiazole derivatives, revealing that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cells .
- Agricultural Efficacy : Field trials conducted on crops treated with formulations containing this compound demonstrated reduced pest populations and improved crop yields compared to untreated controls .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or fungi. The thiazole ring is known to interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
2.1.1. Thiazole-Based Analogues
- Compound 9f (): Structure: 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide. Comparison: The thiazole core is substituted with a 4-chlorophenyl group, contrasting with the 4-methoxy-3-methylphenyl group in the target compound. A propanehydrazide side chain replaces the thiophene-carboxamide moiety. Key Data: IR shows C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, with a melting point of 198–200°C .
Compound from :
Structure: 2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide.
Comparison:- Nearly identical to the target compound but substitutes the 4-methoxy-3-methylphenyl group with a 4-fluorophenyl group.
- Structural similarity highlights the role of electron-withdrawing (F) vs. electron-donating (methoxy) groups in modulating reactivity or bioactivity.
- Key Data : Molecular formula C₁₄H₈Cl₂FN₂OS₂; SMILES: ClC1=C(SC(=C1Cl)C(=O)Nc2nc(cs2)c3ccc(cc3)F .
2.1.2. Triazole-Based Analogues ()
- Compounds 7–9 :
Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
Comparison:- Replace the thiazole ring with a 1,2,4-triazole core.
- Sulfonyl and difluorophenyl substituents introduce distinct electronic and steric effects compared to the methoxy-methylphenyl group.
- Key Data : IR confirms absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in the thione tautomer .
Spectral and Physicochemical Properties
Research Findings and Implications
Structural Flexibility : The target compound’s methoxy-methyl group may enhance solubility compared to halogenated analogues (e.g., ’s fluorophenyl derivative), which could influence pharmacokinetic properties .
Synthetic Robustness: Thiazole derivatives (e.g., ’s Compound 9f) are synthesized under mild conditions (e.g., reflux in ethanol), suggesting scalability for the target compound .
Biological Activity
2,5-Dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a thiophene ring, a thiazole moiety, and a carboxamide functional group. The presence of chlorine and methoxy substituents contributes to its biological properties.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring enhances the cytotoxic activity. Compounds with thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines like A-431 and Jurkat .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-431 | < 10 |
| Similar Thiazole Derivative | Jurkat | 1.61 ± 1.92 |
Antimicrobial Activity
Some thiazole derivatives have been studied for their antimicrobial properties. While specific data on this compound is limited, compounds with similar thiazole structures have shown effectiveness against Gram-positive bacteria and fungi .
The proposed mechanism of action for thiazole-containing compounds often involves the inhibition of specific enzymes or pathways critical for cell proliferation:
- Inhibition of Bcl-2 Protein : Some derivatives have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cell division.
Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of various thiazole derivatives, including those structurally related to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against multiple cancer cell lines .
Study 2: Antimicrobial Testing
In another study evaluating antimicrobial activity, several thiazole derivatives were tested against common pathogens. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. What are the critical considerations for synthesizing 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide?
Synthesis requires multi-step protocols, including nucleophilic substitution for the thiazole core and amide coupling for the carboxamide group. Key factors include:
- Catalysts/Reagents : Use coupling agents like EDC/HOBt for amide bond formation and bases (e.g., triethylamine) to facilitate substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for heterocyclic intermediates .
- Temperature Control : Exothermic steps (e.g., cyclization) demand gradual heating to avoid side reactions .
Table 1 : Example reaction conditions for analogous compounds:
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | NaH/CS₂ | DMF | 60–80 | 65–75 |
| Amide coupling | EDC/HOBt | CH₂Cl₂ | RT | 70–85 |
Q. How is structural confirmation achieved for this compound?
Combined spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy and methyl groups on the phenyl ring) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃Cl₂N₂O₂S₂) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, confirming bond angles and torsional strain .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?
Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or proteases. Key steps:
- Target Selection : Prioritize enzymes linked to anticancer/antimicrobial activity (e.g., EGFR kinase) .
- Binding Site Analysis : The thiophene-carboxamide moiety may act as a hydrogen-bond acceptor, while the dichloro group enhances hydrophobic interactions .
Table 2 : Hypothetical docking scores vs. analogs:
| Compound | Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Target compound | 1M17 (EGFR) | -9.2 |
| Analog (methoxy variant) | 1M17 | -8.5 |
Q. How should researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability or structural impurities. Mitigation strategies:
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀ trends .
- SAR Analysis : Compare analogs (e.g., substituent effects on the thiazole ring) to identify pharmacophores .
Q. What computational methods predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks. The methoxy group may reduce metabolic clearance .
- In Silico Toxicity : ProTox-II evaluates hepatotoxicity risks based on structural alerts (e.g., thiophene rings) .
Q. Methodological Challenges
Q. How to optimize crystallization for X-ray analysis?
Q. What strategies enhance yield in scale-up synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- Microwave Assistance : Reduces reaction time for cyclization steps (e.g., 30 min vs. 3 hr) .
4. Comparative Analysis with Structural Analogs
Table 3 : Bioactivity comparison of thiophene-carboxamide derivatives:
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target compound | 1.2 ± 0.3 | 8.0 (E. coli) |
| N-[4-(4-Methoxyphenyl)-thiazol-2-yl] analog | 2.5 ± 0.5 | 16.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
